![molecular formula C5H9NO2 B1526243 3-Methylazetidine-3-carboxylic acid CAS No. 1213240-07-3](/img/structure/B1526243.png)
3-Methylazetidine-3-carboxylic acid
Overview
Description
3-Methylazetidine-3-carboxylic acid is a compound with the molecular weight of 115.13 . It is a solid substance at room temperature and should be stored in a refrigerator .
Molecular Structure Analysis
The IUPAC name for this compound is 3-methyl-3-azetidinecarboxylic acid . The InChI code for this compound is 1S/C5H9NO2/c1-5(4(7)8)2-6-3-5/h6H,2-3H2,1H3,(H,7,8) .
Physical And Chemical Properties Analysis
3-Methylazetidine-3-carboxylic acid is a solid at 20 degrees Celsius .
Scientific Research Applications
1. Synthesis of New Heterocyclic Amino Acid Derivatives 3-Methylazetidine-3-carboxylic acid is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
2. Building Blocks for Biologically Active Heterocyclic Compounds Azetidine carboxylic acids, including 3-Methylazetidine-3-carboxylic acid, are important scaffolds and building blocks for obtaining various biologically active heterocyclic compounds and peptides . They are used in the synthesis of a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Synthesis of Penicillins and Cephalosporins
Azetidines, including 3-Methylazetidine-3-carboxylic acid, have been prepared by cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . These processes are crucial in the synthesis of penicillins and cephalosporins, which belong to the class of drugs known as β-lactams .
Synthesis of Carboxylic Acid Esters
3-Methylazetidine-3-carboxylic acid could potentially be used in the synthesis of carboxylic acid esters . Carboxylic acid esters are important compounds in organic chemistry and biochemistry, with wide-ranging applications in drug synthesis, polymer science, and food chemistry .
Safety and Hazards
Future Directions
While specific future directions for 3-Methylazetidine-3-carboxylic acid are not available, the catalytic reduction of carboxylic acid derivatives has seen rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .
properties
IUPAC Name |
3-methylazetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-5(4(7)8)2-6-3-5/h6H,2-3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNKFPRGDANMEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylazetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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